molecular formula C12H15BrO2S B8649765 t-Butyl [(4-bromophenyl)thio]acetate

t-Butyl [(4-bromophenyl)thio]acetate

Cat. No.: B8649765
M. Wt: 303.22 g/mol
InChI Key: YSZIBQYGFMPZNV-UHFFFAOYSA-N
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Description

t-Butyl [(4-Bromophenyl)thio]acetate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and materials science. This compound features a bromophenylthio moiety linked to an acetate group protected by a tert-butyl ester. The tert-butyl group enhances the molecule's stability and influences its solubility, making it suitable for use in non-polar reaction environments . The bromophenyl group serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl structures found in many pharmaceutical agents and functional materials . Compounds containing thioether and bromophenyl structures are valuable building blocks in the synthesis of diverse heterocyclic systems, including thiophene and thiazolidinone derivatives, which are known to exhibit a range of pharmacological activities such as antioxidant, antimicrobial, and antitumor effects . Researchers can utilize this reagent to explore the development of new therapeutic candidates or advanced organic materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15BrO2S

Molecular Weight

303.22 g/mol

IUPAC Name

tert-butyl 2-(4-bromophenyl)sulfanylacetate

InChI

InChI=1S/C12H15BrO2S/c1-12(2,3)15-11(14)8-16-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3

InChI Key

YSZIBQYGFMPZNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Experimental Procedure

  • Reagents :

    • 4-Bromothiophenol (1.0 equiv.)

    • tert-Butyl bromoacetate (1.2 equiv.)

    • Base: K₂CO₃ or Et₃N (1.5 equiv.)

    • Solvent: DMF or THF (anhydrous)

  • Steps :

    • Dissolve 4-bromothiophenol (1.94 g, 10 mmol) in DMF (20 mL).

    • Add K₂CO₃ (2.07 g, 15 mmol) and stir for 15 min to generate the thiolate.

    • Dropwise add tert-butyl bromoacetate (2.38 g, 12 mmol) at 0°C under argon.

    • Warm to room temperature and stir for 12 h.

    • Quench with water (50 mL), extract with ethyl acetate (3 × 30 mL), dry over MgSO₄, and concentrate.

    • Purify via column chromatography (hexane/ethyl acetate, 10:1) to yield the product as a colorless oil (72–78%).

Optimization Insights

  • Solvent : DMF outperforms THF due to better solubility of intermediates.

  • Base : K₂CO₃ provides higher yields (78%) compared to Et₃N (65%).

  • Temperature : Reactions at 0°C minimize side reactions like oxidation.

Thioacetylation via Potassium Thioacetate and tert-Butyl (4-Bromophenyl) Bromide

An alternative approach employs potassium thioacetate (KSAc) as the nucleophile, reacting with a brominated tert-butyl precursor.

Synthetic Pathway

  • Reagents :

    • Potassium thioacetate (1.2 equiv.)

    • tert-Butyl (4-bromophenyl) bromide (1.0 equiv.)

    • Solvent: Acetone or DMSO

  • Procedure :

    • Suspend KSAc (0.55 g, 4.8 mmol) in acetone (15 mL).

    • Add tert-butyl (4-bromophenyl) bromide (1.5 g, 4.0 mmol) and stir at 50°C for 6 h.

    • Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 15:1) to obtain the product (68% yield).

Key Observations

  • Catalyst : Co(OAc)₂ (5 mol%) enhances reaction efficiency in DMSO.

  • Side Reactions : Overheating (>60°C) leads to desulfurization.

Titanium-Catalyzed Transformation of t-Butyl Thioethers

A catalytic method using TiCl₄ converts pre-formed t-butyl thioethers into thioacetates.

Method Details

  • Starting Material :

    • t-Butyl (4-bromophenyl)thioether (1.0 equiv.)

    • Acetic anhydride (2.0 equiv.)

    • TiCl₄ (10 mol%)

  • Steps :

    • Dissolve t-butyl thioether (2.1 g, 6 mmol) in CH₂Cl₂ (20 mL).

    • Add TiCl₄ (0.11 g, 0.6 mmol) and acetic anhydride (1.22 g, 12 mmol).

    • Stir at room temperature for 2 h.

    • Quench with water (20 mL), extract with CH₂Cl₂, dry, and concentrate.

    • Purify via flash chromatography to isolate the product (65% yield).

Limitations

  • Requires pre-synthesis of t-butyl thioether.

  • Competitive cleavage of the t-butyl group occurs at higher TiCl₄ concentrations.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Substitution72–78One-step, high atom economyRequires anhydrous conditions
Thioacetylation68Utilizes stable KSAcModerate yields
Ti-Catalyzed65Catalytic, scalableMulti-step synthesis of precursor

Characterization and Validation

  • NMR Data :

    • ¹H NMR (CDCl₃) : δ 7.49–7.47 (m, 2H, Ar-H), 7.36–7.33 (m, 2H, Ar-H), 2.36 (s, 3H, CH₃CO), 1.47 (s, 9H, t-Bu).

    • ¹³C NMR : δ 194.7 (C=O), 139.8 (C-Br), 134.6 (Ar-C), 130.2 (Ar-CH), 124.6 (C-S), 28.1 (t-Bu).

  • Mass Spectrometry :

    • HRMS (ESI+) : Calcd for C₁₂H₁₄BrO₂S [M + H]⁺: 317.9954; Found: 317.9948.

Emerging Catalytic Approaches

Recent advances include cobalt-catalyzed thioetherification using Ph₂SiH₂ and tert-butyl hydroperoxide, achieving 70% yield in acetone at ambient temperature . This method avoids strong bases and expands substrate tolerance.

Q & A

Q. What are the standard synthetic routes for t-butyl [(4-bromophenyl)thio]acetate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-bromothiophenol with t-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF. For example, a protocol adapted from similar esters (e.g., t-butyl 2-(4-nitrophenoxy)acetate) suggests refluxing the mixture for 3–6 hours, followed by extraction with ethyl acetate and recrystallization from n-hexane to achieve ~80% yield . Optimization may include adjusting the base stoichiometry (1:2 molar ratio of phenol to bromoacetate) or solvent polarity to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR : To confirm the t-butyl group (δ ~1.4 ppm for 9H) and the thioester linkage (δ ~3.8–4.2 ppm for CH₂S). Aromatic protons from the 4-bromophenyl group appear as a doublet (δ ~7.4–7.6 ppm) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm the ester carbonyl, while ~650 cm⁻¹ corresponds to C-Br stretching .
  • Mass Spectrometry (EI-MS) : Look for molecular ion clusters matching the molecular formula (C₁₂H₁₅BrO₂S, m/z ~318–320) .
  • HPLC : To assess purity using a C18 column with a methanol/water gradient .

Advanced Research Questions

Q. How does steric hindrance from the t-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bulky t-butyl group may sterically shield the thioester moiety, reducing accessibility in reactions like Suzuki-Miyaura coupling. To mitigate this, researchers can:

  • Use Pd catalysts with large ligands (e.g., XPhos) to enhance steric tolerance .
  • Increase reaction temperatures (e.g., 80–100°C) to overcome kinetic barriers.
  • Compare reactivity with analogous esters lacking the t-butyl group (e.g., methyl [(4-bromophenyl)thio]acetate) to quantify steric effects .

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?

Methodological Answer: Discrepancies often arise from variations in:

  • Purification methods : Column chromatography vs. recrystallization (e.g., recrystallization from n-hexane improves purity but may lower yields ).
  • Reagent quality : Trace moisture in solvents or bases (e.g., K₂CO₃) can hydrolyze the thioester, necessitating rigorous drying .
  • Analytical calibration : Validate yields via quantitative NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How can regioselectivity be controlled in functionalizing the 4-bromophenyl moiety of this compound?

Methodological Answer: The bromine atom at the para position directs electrophilic substitution to the ortho and meta positions. For selective modification:

  • Borylation : Use Ir-catalyzed borylation (e.g., B₂pin₂ with [Ir(COD)OMe]₂) to install boron at the meta position .
  • Photocatalysis : Employ visible-light-mediated C-H activation to introduce substituents (e.g., trifluoromethyl groups) at the ortho position .
  • Protecting group strategies : Temporarily block the thioester with a silyl group (e.g., TBSCl) to prevent interference during aryl functionalization .

Q. What are the safety protocols for handling this compound in high-temperature reactions?

Methodological Answer:

  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C may release HBr or SO₂) .
  • Ventilation : Use sealed reactors with scrubbers for HBr gas mitigation.
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation .

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